3-Methylpyrrol-2(5H)-one chemical structure and properties
3-Methylpyrrol-2(5H)-one chemical structure and properties
An In-depth Technical Guide to 3-Methylpyrrol-2(5H)-one: Structure, Properties, and Synthetic Strategies
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 3-Methylpyrrol-2(5H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to present this information with scientific integrity, blending established data with practical insights into its chemical behavior and potential applications.
Introduction and Structural Elucidation
3-Methylpyrrol-2(5H)-one, also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one, belongs to the class of γ-lactams, which are five-membered cyclic amides. This structural motif is a key feature in numerous natural products and pharmacologically active compounds.[1] The pyrrolidinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of a methyl group at the C3 position and a double bond within the ring distinguishes its reactivity and stereochemical properties.
The tautomeric equilibrium between the lactam and lactim forms is a crucial aspect of its chemistry, influencing its reactivity. The lactam form is generally more stable.
Chemical Structure and Nomenclature
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IUPAC Name: 3-Methyl-1,5-dihydro-2H-pyrrol-2-one
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CAS Number: 1733-37-5
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Molecular Formula: C₅H₇NO
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Molecular Weight: 99.13 g/mol
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. The data presented below is a compilation from safety data sheets and predictions based on analogous structures.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 99.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Water Solubility | 1,000 g/L (20 °C) | [3] |
| log Pow (n-octanol/water) | -0.46 (25 °C) | [3] |
| Refractive Index | 1.469 (25 °C) | [3] |
| Density | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Spectroscopic Analysis
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
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N-H Proton: A broad singlet is anticipated in the downfield region (δ 7.5-8.5 ppm), characteristic of an amide proton.
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Olefinic Proton (C4-H): A multiplet (likely a triplet or doublet of doublets) is expected around δ 6.0-6.5 ppm.
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Methylene Protons (C5-H₂): These protons adjacent to the nitrogen are expected to appear as a multiplet around δ 4.0-4.5 ppm.[5]
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Methyl Protons (C3-CH₃): A singlet or a narrow multiplet is predicted around δ 1.8-2.2 ppm.
The carbon NMR spectrum provides insight into the carbon skeleton.
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Carbonyl Carbon (C2): The amide carbonyl carbon is expected to be the most downfield signal, around δ 175-180 ppm.[5]
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Olefinic Carbons (C3 & C4): The sp² hybridized carbons of the double bond are predicted to resonate in the δ 120-140 ppm region.[6]
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Methylene Carbon (C5): The sp³ hybridized carbon adjacent to the nitrogen is expected around δ 50-55 ppm.[5]
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Methyl Carbon (C3-CH₃): The methyl carbon should appear in the upfield region, around δ 10-15 ppm.[6]
The IR spectrum is dominated by the characteristic absorptions of the amide functional group.
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N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹.[5][7]
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C=C Stretch: A medium intensity band is expected around 1640-1680 cm⁻¹.[8]
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C-H Stretch (sp³ and sp²): Bands will appear just below and just above 3000 cm⁻¹, respectively.[8]
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 99. Subsequent fragmentation may involve the loss of CO (m/z = 71) and other characteristic fragmentation patterns of cyclic amides. The mass spectrum of the parent compound, 1,5-dihydro-2H-pyrrol-2-one, shows a strong molecular ion peak at m/z = 83.[5]
Synthesis and Purification: A Practical Approach
The synthesis of substituted 1,5-dihydro-2H-pyrrol-2-ones can be effectively achieved through multicomponent reactions.[3][9] The following protocol is adapted from a procedure published in Organic Syntheses for a related compound and provides a robust framework for the synthesis of 3-Methylpyrrol-2(5H)-one.[3] This approach is favored for its efficiency and atom economy.
Conceptual Workflow for Synthesis
Detailed Experimental Protocol (Adapted)
This protocol describes a three-component condensation reaction that can be adapted for the synthesis of 3-Methylpyrrol-2(5H)-one. The choice of starting materials is critical and would involve an appropriate amine, an aldehyde, and a pyruvate derivative.
Materials:
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Amine (e.g., ammonia or a protected amine)
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Aldehyde (e.g., acetaldehyde)
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Pyruvate derivative (e.g., ethyl pyruvate)
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Solvent (e.g., ethanol or dichloromethane)
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Acid or base catalyst (if required)
Procedure:
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Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.
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Addition of Reagents: Sequentially add the amine, aldehyde, and pyruvate derivative to the solvent. The order of addition may need to be optimized.
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Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the solvent is removed under reduced pressure (in vacuo). The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]
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Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality in Experimental Choices:
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Multicomponent Reaction: This strategy is chosen for its convergence and efficiency, allowing for the rapid construction of molecular complexity from simple starting materials.[10]
-
Solvent Choice: The polarity of the solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.
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TLC Monitoring: This is essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or excessive heating.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.[3]
Reactivity and Stability
The chemical reactivity of 3-Methylpyrrol-2(5H)-one is governed by the interplay of its functional groups: the amide (lactam), the double bond, and the allylic methyl group.
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Amide Reactivity: The lactam can be hydrolyzed under strong acidic or basic conditions. The nitrogen can be alkylated or acylated, and the carbonyl oxygen can act as a hydrogen bond acceptor.
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Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, though the electron-withdrawing effect of the adjacent carbonyl group can deactivate it compared to a simple alkene.
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Nucleophilic Conjugate Addition: The α,β-unsaturated nature of the lactam makes it a potential Michael acceptor, allowing for the addition of nucleophiles at the C4 position.
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Allylic Reactivity: The methyl group at the C3 position is allylic and could potentially undergo radical substitution reactions.
Stability and Storage:
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The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3]
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It is stable under standard ambient conditions but can form explosive mixtures with air upon intense heating.[3]
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Violent reactions can occur with strong oxidizing agents, strong acids, and strong bases.[3] It is recommended to store it in a tightly closed container in a well-ventilated area.[3]
Applications in Research and Drug Development
The 1,5-dihydro-2H-pyrrol-2-one scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][11]
Potential as an Antibacterial Agent
Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been synthesized and evaluated as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[12] This suggests that the pyrrol-2-one core can serve as a scaffold for the development of new antibiotics.
Anti-inflammatory and Anticancer Potential
The related 3-hydroxy-3-pyrrolin-2-one nucleus has been identified in inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[11] This enzyme is a key player in the inflammatory cascade and is also implicated in cancer. This highlights the potential of pyrrol-2-one derivatives as a new class of anti-inflammatory and anti-cancer agents.[11]
Scaffold for Chemical Libraries
The amenability of the pyrrol-2-one core to synthesis via multicomponent reactions makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening.[9] The ability to easily vary the substituents at different positions on the ring allows for the systematic exploration of structure-activity relationships.
Conclusion
3-Methylpyrrol-2(5H)-one is a versatile heterocyclic compound with a rich chemical profile. Its synthesis can be approached through modern, efficient methods like multicomponent reactions. The lactam functionality and the α,β-unsaturated system provide multiple sites for chemical modification, making it a valuable building block in organic synthesis. The demonstrated biological activities of closely related pyrrol-2-one derivatives in areas such as antibacterial and anticancer research underscore the potential of this scaffold for future drug discovery and development efforts. Further investigation into the specific properties and biological profile of 3-Methylpyrrol-2(5H)-one is warranted.
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